molecular formula C10H20N2O2 B023269 1-Boc-4-methylpiperazine CAS No. 53788-49-1

1-Boc-4-methylpiperazine

Cat. No. B023269
CAS RN: 53788-49-1
M. Wt: 200.28 g/mol
InChI Key: CJDYFMIDIQXELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1-Boc-4-methylpiperazine" and related compounds often involves multi-step chemical processes, including protection and deprotection of functional groups, and the use of catalysts to enhance reaction efficiency. For instance, Ghauri Koodehi, Shirini, and Goli-Jolodar (2017) describe the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient catalyst for the N-Boc protection of amines, highlighting the chemoselectivity, short reaction times, and high yields achieved through this method (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017). Additionally, Koroleva et al. (2012) elaborate on a simple and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, demonstrating the practical aspects of synthesizing complex molecules starting from methylpiperazine derivatives (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of "1-Boc-4-methylpiperazine" has been characterized using various analytical techniques, such as NMR, FTIR, and X-ray diffraction. For example, Essid et al. (2020) conducted a comprehensive study on the synthesis, characterization, and Hirshfeld surface analysis of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), providing insights into the molecular interactions and the solid-state architecture of piperazine derivatives (Essid et al., 2020).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

tert-butyl 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYFMIDIQXELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464713
Record name 1-Boc-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-methylpiperazine

CAS RN

53788-49-1
Record name 1-Boc-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine (5.59 g, 13.7 mmol) obtained in Step A in Example 1-D-18, palladium acetate (308 mg, 1.37 mmol), S-Phos (1.12 g, 27.4 mmol) and cesium carbonate (8.93 g, 27.4 mmol) in toluene (100 ml), 1-methyl-piperazine (6.08 ml, 54.8 mmol) was added, followed by stirring at 100° C. for 16 hours. After cooling to room temperature, 100 ml of ethyl acetate was added, which was washed with water (100 ml) and saturated aqueous ammonium chloride solution (100 ml). The organic layer was dried over sodium sulfate, and subsequently the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 25/1), whereby a mixture of N-Boc-4-(4-methyl-piperazin-1-yl)-2,6-difluoro-phenylamine and 1-Boc-4-methylpiperazine was obtained. This was dissolved in ethyl acetate (60 ml), and 6M−HCl aqueous solution (30 ml) was added, followed by stirring at room temperature for 3 hours. To this, 5M-NaOH aqueous solution was added to adjust the pH to 8, followed by extraction with ethyl acetate (100 ml×2), and the organic layer was washed with brine. After the organic layer was dried over sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 20/1), to obtain the desired compound as a brown solid (2.16 g, 69%).
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-methylpiperazine
Reactant of Route 5
1-Boc-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-methylpiperazine

Citations

For This Compound
2
Citations
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com
IK Sebhat, Y Lai, K Barakat, Z Ye, R Tang… - Bioorganic & medicinal …, 2007 - Elsevier
SAR about the piperidine core in a series of MC4R agonists is described. A number of alkyl substituents that furnish compounds with good affinity and functional potency are reported. …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.